molecular formula C18H28N2O2 B5068816 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide

2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide

Cat. No.: B5068816
M. Wt: 304.4 g/mol
InChI Key: SAJPIDYVGQFHES-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, drug development, and neuroscience. This compound is commonly known as DMXB-A, and it belongs to the class of compounds known as nicotinic acetylcholine receptor agonists.

Mechanism of Action

DMXB-A is a selective agonist of the alpha7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that plays a crucial role in various physiological processes, including synaptic transmission, learning, and memory. The activation of the alpha7 nicotinic acetylcholine receptor by DMXB-A leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways that ultimately lead to the physiological effects of DMXB-A.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects, including the enhancement of cognitive function and memory, the reduction of inflammation, and the promotion of neuroprotection. DMXB-A has also been shown to have potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMXB-A for lab experiments is its selective agonist activity for the alpha7 nicotinic acetylcholine receptor, which allows for the specific targeting of this receptor in various physiological processes. However, one of the limitations of DMXB-A for lab experiments is its relatively low potency compared to other nicotinic acetylcholine receptor agonists, which may require higher concentrations of DMXB-A to achieve the desired physiological effects.

Future Directions

There are several future directions for the research and development of DMXB-A, including the optimization of its pharmacological properties, the development of more potent analogs, and the exploration of its potential therapeutic effects in various neurological disorders. Additionally, the use of DMXB-A in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of DMXB-A involves a series of chemical reactions starting from 3,4-dimethylphenol, which is reacted with 1-chloro-4-piperidinyl butanone to form the intermediate 2-(3,4-dimethylphenoxy)-N-(1-chloro-4-piperidinyl)butanamide. This intermediate is then reacted with methylamine to form the final product, 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide.

Scientific Research Applications

DMXB-A has shown potential in various fields of scientific research, including medical research, drug development, and neuroscience. In medical research, DMXB-A has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In drug development, DMXB-A has been studied as a potential lead compound for the development of new drugs that target nicotinic acetylcholine receptors. In neuroscience, DMXB-A has been studied for its effects on cognitive function and memory.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-5-17(22-16-7-6-13(2)14(3)12-16)18(21)19-15-8-10-20(4)11-9-15/h6-7,12,15,17H,5,8-11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJPIDYVGQFHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)C)OC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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